molecular formula C4H7NO3S B2552989 Propane-2-sulfonyl isocyanate CAS No. 89781-36-2

Propane-2-sulfonyl isocyanate

Cat. No.: B2552989
CAS No.: 89781-36-2
M. Wt: 149.16
InChI Key: ZLPCARWBHSCIGF-UHFFFAOYSA-N
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Description

Propane-2-sulfonyl isocyanate is a chemical compound with the CAS Number: 89781-36-2 . It has a molecular weight of 149.17 and its IUPAC name is 2-propanesulfonyl isocyanate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7NO3S/c1-4(2)9(7,8)5-3-6/h4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

Isocyanates, including sulfonyl isocyanates, can react with water across either the N=C or C=O bonds, producing carbamate and imidic acid, respectively . The reaction across the N=C bond to form carbamate is favored .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Sulfonyl isocyanates have been used as intermediates for introducing sulfopropyl and sulfobutyl groups into heterocyclic molecules. This modification imparts water solubility and anionic character, which have been leveraged in the synthesis of quaternary ammonium salts with antimicrobial and antifungal activities. For instance, compounds derived from these modifications have shown high activity against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential for developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Material Science Applications

In material science, sulfonyl isocyanates contribute to the development of moisture-cured polyurethane coatings, showcasing improved thermal stability. These coatings, based on polyurethane prepolymers, exhibit high thermal resistance, making them suitable for applications requiring durable protective layers (Chattopadhyay, Sreedhar, & Raju, 2005).

Catalysis and Synthesis

The role of sulfonyl isocyanates in catalysis has been explored through the study of hydrocarbon activation over catalysts for environmental applications. Specifically, the mechanism of lean NO2 reduction by hydrocarbons over HZSM-5 involves the formation of isocyanate species, highlighting the utility of these compounds in reducing environmental pollutants (Ingelsten, Palmqvist, & Skoglundh, 2006).

Energy Storage

Sulfonyl isocyanates have been employed as novel additives in lithium-ion battery electrolytes. Their inclusion in mixed electrolytes enhances ionic conductivity, thermal stability, and overall battery performance, pointing to the importance of these compounds in advancing energy storage technologies (Wu et al., 2012).

Organic Synthesis

In organic synthesis, aryl sulfonyl isocyanates serve as important intermediates, facilitating the formation of a wide range of compounds such as amides, sulfonyl ureas, and lactams. Their versatility and reactivity make them valuable tools for constructing complex molecular architectures (Huang & Yan, 2017).

Future Directions

The field of organosulfur chemistry, including compounds like Propane-2-sulfonyl isocyanate, continues to be an active area of research . Future directions may include the development of new synthesis methods, exploration of novel reactions, and applications in the synthesis of pharmaceuticals and other complex organic molecules .

Properties

IUPAC Name

N-(oxomethylidene)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c1-4(2)9(7,8)5-3-6/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPCARWBHSCIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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